molecular formula C15H23NO4 B13016401 O-Methyl-N-boc-L-tyrosinol

O-Methyl-N-boc-L-tyrosinol

Cat. No.: B13016401
M. Wt: 281.35 g/mol
InChI Key: PDULSURPMKMHCI-LBPRGKRZSA-N
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Description

O-Methyl-N-boc-L-tyrosinol: is a chemical compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . It is a derivative of L-tyrosine, an amino acid, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-N-boc-L-tyrosinol typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the hydroxyl group on the aromatic ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: O-Methyl-N-boc-L-tyrosinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Methyl-N-boc-L-tyrosinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl-N-boc-L-tyrosinol involves its interaction with specific enzymes and receptors in biological systems. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The methylation of the hydroxyl group on the aromatic ring can influence the compound’s reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: O-Methyl-N-boc-L-tyrosinol is unique due to the presence of both the Boc protecting group and the methyl group on the hydroxyl group. This combination provides specific reactivity and stability, making it valuable in synthetic and pharmaceutical applications .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1

InChI Key

PDULSURPMKMHCI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO

Origin of Product

United States

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